2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXYPHENYL)-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of thiazole, chromeno, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXYPHENYL)-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials might include 4,5-dimethylthiazole, 3-ethoxyphenyl derivatives, and chromeno-pyrrole precursors. Common synthetic methods could involve:
Condensation reactions: Combining the thiazole and chromeno-pyrrole moieties.
Cyclization reactions: Forming the pyrrole ring.
Substitution reactions: Introducing the ethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely require optimization of reaction conditions to maximize yield and purity. This could involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature control: Maintaining optimal temperatures for each reaction step.
Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXYPHENYL)-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for drug development, targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXYPHENYL)-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific application. For example, if it exhibits biological activity, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-PHENYL-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but lacks the ethoxy group.
2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-(3-METHOXYPHENYL)-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-1-(3-ETHOXYPHENYL)-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE might confer unique properties, such as altered solubility or reactivity, compared to its analogs.
Properties
Molecular Formula |
C26H24N2O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H24N2O4S/c1-6-31-18-9-7-8-17(12-18)22-21-23(29)19-10-13(2)14(3)11-20(19)32-24(21)25(30)28(22)26-27-15(4)16(5)33-26/h7-12,22H,6H2,1-5H3 |
InChI Key |
FJJRDSGPRRJPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
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